(1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine
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Overview
Description
(1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine via a substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
(1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of (1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-fluorophenyl)ethan-1-amine: Lacks the methyl group, which may affect its biological activity and properties.
(1R)-1-(2-chloro-5-methylphenyl)ethan-1-amine: Contains a chlorine atom instead of fluorine, leading to different reactivity and interactions.
(1R)-1-(2-fluoro-4-methylphenyl)ethan-1-amine: The position of the methyl group is different, which can influence the compound’s properties.
Uniqueness
(1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
(1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine, also known as a fluorinated chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by an ethanamine backbone, a fluorine atom, and a methyl group on the aromatic ring. These structural characteristics suggest various interactions with biological systems, making it a candidate for further pharmacological studies.
- Molecular Formula : C9H12FN
- Molecular Weight : Approximately 153.197 g/mol
- Density : Not specified
- Boiling Point : Not specified
The presence of the fluorine atom is significant as it often enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to biological targets.
The biological activity of this compound is thought to involve interactions with neurotransmitter systems. Similar fluorinated compounds have demonstrated significant effects on neurotransmitter modulation, indicating that this compound may influence receptor activity through mechanisms such as competitive inhibition or allosteric modulation.
Neurotransmitter Interaction
Initial studies have indicated that this compound may interact with various neurotransmitter receptors. The fluorinated structure is hypothesized to enhance binding characteristics due to increased hydrophobic interactions and electronic effects from the fluorine substituent.
Potential Applications
The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems suggests possible uses in antidepressants or other psychotropic medications.
Table 1: Summary of Biological Activities
Study Reference | Biological Activity | Key Findings |
---|---|---|
Neurotransmitter modulation | Suggests potential antidepressant properties based on structure | |
Lipophilicity and receptor interaction | Enhanced binding affinity due to fluorination | |
Interaction with CNS receptors | Investigated for therapeutic effects in neurological disorders |
Synthesis Pathways
The synthesis of this compound typically involves several organic reactions that leverage its unique structural properties. Common methods include:
- Fluorination Reactions : Introducing the fluorine atom into the aromatic ring.
- Amine Formation : Converting suitable precursors into the final amine product through reductive amination or similar techniques.
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
UJADCEWRWSXHES-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)N |
Origin of Product |
United States |
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